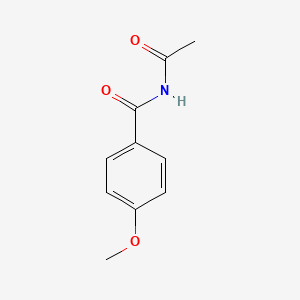

Benzamide, N-acetyl-4-methoxy-

Description

Contextualization within Modern Benzamide (B126) Derivative Research

The benzamide structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. walshmedicalmedia.comontosight.ai The inherent stability and synthetic accessibility of the aromatic amide group make it a favored component in drug design. researchgate.net Researchers have successfully developed benzamide derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antipsychotic properties. walshmedicalmedia.comresearchgate.netontosight.ai

The therapeutic potential of these derivatives is closely linked to the substitution patterns on the benzamide core. ontosight.ai For instance, specific substitutions have led to the development of selective enzyme inhibitors, such as those targeting histone deacetylases (HDACs) for cancer therapy or phosphodiesterases for treating inflammatory conditions like asthma. researchgate.net Furthermore, novel benzamide derivatives are being investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction to activate anti-tumor immunity and as potential antiviral agents against pathogens like Enterovirus 71. bohrium.com This extensive body of research underscores the significance of the benzamide scaffold and provides a clear context for the focused investigation of specific derivatives like N-acetyl-4-methoxybenzamide.

Role as a Key Chemical Scaffold and Building Block for Complex Organic Molecules

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. N-acetyl-4-methoxybenzamide serves as an exemplary scaffold and building block in organic synthesis due to its combination of a reactive N-acetyl group and a substituted benzene (B151609) ring. ontosight.ai The 4-methoxybenzamide (B147235) portion of the molecule is a recurring theme in the synthesis of complex molecules with potential pharmaceutical applications. researchgate.net

A direct application of N-acetyl-4-methoxybenzamide is its use as a precursor in the microwave-assisted synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. These triazole compounds are themselves important heterocyclic scaffolds in medicinal chemistry, known to possess a wide range of biological activities. The N-acetyl group facilitates the transformation into the triazole ring system, demonstrating its role as a reactive handle for constructing more complex heterocyclic structures.

The utility of the broader N-acetylated benzamide structure is also seen in the synthesis of various biologically relevant molecules. For example, N-acetylated Schiff bases derived from benzofuran (B130515) have been used to create a series of N-acetyl-N-phenylbenzamide derivatives with potential antimicrobial and antioxidant properties. nih.gov These examples highlight the value of N-acetyl-4-methoxybenzamide and related structures as foundational starting materials for generating molecular diversity and accessing complex target molecules in chemical research.

Overview of Current Academic Research Trajectories for N-acetylated Benzamides

Current research involving N-acetylated benzamides is charting several promising directions. A primary focus is the synthesis of novel heterocyclic systems. The N-acetyl group is a key functional component that can participate in cyclization reactions, enabling the construction of more elaborate molecular architectures from simpler benzamide precursors. researchgate.net This is a significant area of research as heterocyclic compounds form the basis of a vast number of pharmaceuticals.

Another important research trajectory is the exploration of N-acetylated benzamides in the field of enzyme inhibition. The N-acyl group can play a crucial role in how a molecule binds to a biological target. For example, in the study of histone deacetylase (HDAC) inhibitors, the N-acetylation of benzamide derivatives is explored to understand and optimize the interactions within the enzyme's active site. researchgate.net

Furthermore, synthetic methodologies involving N-acetylation are continuously being refined. Efficient and environmentally friendly methods for the N-acylation of amines and amides, including microwave-assisted synthesis, are being developed to streamline the production of these valuable chemical intermediates. tandfonline.comchemicalbook.com Research also extends to the detailed structural and conformational analysis of N-acetylated compounds to better understand how their three-dimensional shape influences their chemical reactivity and biological function. nih.gov

Data Tables

Table 1: Physicochemical Properties of N-acetyl-4-methoxybenzamide

| Property | Value | Source |

| CAS Number | 73894-89-0 | chemsrc.com |

| Molecular Formula | C₁₀H₁₁NO₃ | researchgate.net |

| Molecular Weight | 193.19 g/mol | researchgate.net |

| IUPAC Name | N-acetyl-4-methoxybenzamide | N/A |

| ¹H NMR Data (300 MHz, CDCl₃) | δ 8.57 (br s, 1H), 7.82 (d, J=9.3 Hz, 2H), 6.98 (d, J=8.7 Hz, 2H), 3.89 (s, 3H), 2.61 (s, 3H) | researchgate.net |

Table 2: Examples of Research Applications for Benzamide Derivatives

| Benzamide Derivative Class | Research Application / Biological Activity | Key Findings | Source(s) |

| Substituted Benzamides | Anticancer Agents (HDAC Inhibitors) | Inhibition of histone deacetylases, leading to antiproliferative activity against cancer cell lines. | researchgate.net |

| 3-Methoxybenzamides | Antibacterial Agents (FtsZ Inhibitors) | Optimization of the benzamide scaffold led to potent inhibitors of the bacterial cell division protein FtsZ. | researchgate.net |

| N-Phenylbenzamides | Antiviral Agents (Enterovirus 71) | Identification of derivatives with low micromolar activity against EV 71 strains. | bohrium.com |

| 3-(Cyclopentyloxy)-4-methoxybenzamides | Antiasthmatic Agents (PDE4 Inhibitors) | Development of selective inhibitors for Type IV phosphodiesterase, a target for asthma treatment. | N/A |

| Amino-Substituted Benzamides | Antioxidant Agents | Derivatives with multiple hydroxy and methoxy (B1213986) groups showed significant free radical scavenging activity. | researchgate.net |

| General Benzamides | PD-1/PD-L1 Inhibitors | Design of small molecules to disrupt the PD-1/PD-L1 interaction for cancer immunotherapy. | bohrium.com |

Structure

3D Structure

Properties

CAS No. |

73894-89-0 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-acetyl-4-methoxybenzamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-10(13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,12,13) |

InChI Key |

ZFMZWNDGGFAROF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of N Acetyl 4 Methoxybenzamide Derivatives

Established Synthetic Pathways for N-acetylated Benzamide (B126) Architectures

The creation of N-acetylated benzamides, including N-acetyl-4-methoxybenzamide, relies on fundamental reactions in organic synthesis. These pathways have been refined to optimize yield, purity, and reaction conditions.

Advanced N-Acylation Reactions of Amines

A primary route to N-acetylated benzamides involves the N-acylation of the corresponding amine. In the case of N-acetyl-4-methoxybenzamide, the starting amine is 4-methoxyaniline.

A common and effective method for N-acetylation is the reaction of an amine with acetic anhydride (B1165640). derpharmachemica.com The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the N-acetylated product. reddit.com The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the liberated acid. derpharmachemica.com Phase transfer catalysts can also be employed to facilitate the reaction. derpharmachemica.com

Microwave irradiation has emerged as a technique to accelerate N-acylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. ymerdigital.com For instance, the microwave-assisted acylation of aniline (B41778) with glacial acetic acid can produce acetanilide (B955) efficiently. ymerdigital.com While this method is effective for primary amines, its application to a wider range of amines has been explored to understand the driving forces of the reaction. ymerdigital.com

Table 1: Comparison of N-Acylation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Conventional | Acetic Anhydride, Base (e.g., K2CO3) | Room Temperature or Reflux | Well-established, readily available reagents |

| Microwave-Assisted | Glacial Acetic Acid | Microwave Irradiation | Faster reaction times, often higher yields |

| Phase Transfer Catalysis | Acetyl Chloride, Base, Phase Transfer Catalyst (e.g., TBAB) | Biphasic system, Room Temperature | Efficient for otherwise slow reactions |

Optimized Condensation Reactions for Benzamide Formation

The formation of the amide bond through the condensation of a carboxylic acid and an amine is a cornerstone of benzamide synthesis. hepatochem.com For N-acetyl-4-methoxybenzamide, this would involve the reaction between 4-methoxybenzoic acid and an acetylated amine precursor, or more commonly, the acylation of 4-methoxyaniline followed by other modifications.

A plethora of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. hepatochem.comluxembourg-bio.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. hepatochem.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. peptide.com

More recent advancements have focused on developing greener and more efficient catalytic systems. For example, a method utilizing a Lewis acidic ionic liquid immobilized on diatomite earth has been reported for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net This approach offers advantages such as mild reaction conditions, rapid reaction times, and the use of a reusable catalyst. researchgate.net Another innovative approach employs diphenylsilane (B1312307) as a coupling reagent, which facilitates the direct coupling of carboxylic acids and amines with the release of only hydrogen and a siloxane as by-products. rsc.org

Table 2: Common Coupling Reagents for Benzamide Formation

| Reagent Class | Examples | Mechanism of Action | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate | Widely used, can cause racemization without additives |

| Phosphonium Salts | BOP, PyBOP | Forms an activated ester intermediate | High coupling efficiency, minimizes racemization |

| Triazine Derivatives | CDMT | Activates the carboxylic acid | Can be used in aqueous media |

| Silanes | Diphenylsilane | Direct coupling with minimal by-products | Sustainable, atom-economical |

Strategic Utilization of Starting Materials and Reagents in Directed Synthesis

The synthesis of N-acetyl-4-methoxybenzamide begins with readily available starting materials. The two primary precursors are 4-methoxyaniline and acetic anhydride (or a related acetylating agent). 4-methoxyaniline provides the core aromatic and methoxy (B1213986) functionalities, while the acetylating agent introduces the N-acetyl group.

For the synthesis of more complex derivatives, a variety of reagents are employed. For instance, in the synthesis of N-acetyl-N-(4-((benzofuran-2-ylmethylene)amino)phenyl)substitutedbenzamides, a Schiff base is first formed by the condensation of an amine with an aldehyde. nih.gov This intermediate is then N-acylated using a substituted acid chloride in the presence of a base like triethylamine. nih.gov

Directed metalation is another powerful strategy for the synthesis of substituted benzamides. acs.org In this approach, a directing group on the aromatic ring, such as a tertiary amide, guides a metalating agent (typically an organolithium reagent) to deprotonate the ortho position. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity.

The choice of reagents is crucial for achieving the desired outcome. For example, in the synthesis of benzamides via a Friedel-Crafts carboxamidation, cyanoguanidine has been identified as a useful reagent in the presence of a Brønsted superacid. nih.gov This reaction is believed to proceed through a superelectrophilic intermediate. nih.gov

In-depth Analysis of Reaction Profiles for N-acetyl-4-methoxybenzamide and Analogues

Once synthesized, N-acetyl-4-methoxybenzamide and its analogues can undergo further chemical transformations. Understanding the reaction profiles of the key functional groups—the methoxy moiety and the benzamide group—is essential for designing new derivatives and predicting metabolic pathways.

Controlled Oxidation Pathways of Methoxy Moieties

The methoxy group on the aromatic ring of N-acetyl-4-methoxybenzamide is susceptible to oxidation, a reaction of both synthetic and metabolic importance.

One of the most significant reactions is O-demethylation, where the methoxy group is converted to a hydroxyl group. This transformation is often mediated by cytochrome P450 (CYP) enzymes in biological systems. tandfonline.com The resulting phenolic compound can then undergo further metabolic reactions. tandfonline.com The susceptibility of a methoxy group to enzymatic O-demethylation can be influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can make the oxidation more difficult, while electron-donating groups can facilitate it. tandfonline.com

In a synthetic context, the oxidation of the methoxy group can be achieved using various oxidizing agents. For example, the methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives under certain conditions. evitachem.com The choice of oxidant and reaction conditions determines the extent of oxidation. It has been noted that in some cases, the methoxy group can be replaced by a hydroxyl group during metabolic processes in soil fungi. microbiologyresearch.org Specifically, the para-methoxy group is often metabolized more rapidly than ortho or meta isomers. microbiologyresearch.org

Table 3: Oxidation Reactions of the Methoxy Group

| Reaction Type | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| O-Demethylation | Cytochrome P450 enzymes (in vivo) | Phenolic derivative | Important metabolic pathway |

| Oxidation to Aldehyde/Carboxylic Acid | Oxidizing agents (e.g., potassium permanganate) | Aldehyde or carboxylic acid derivative | Synthetic functional group transformation |

| Hydroxylation | Soil fungi (metabolism) | Hydroxylated derivative | Environmental degradation pathway |

Selective Reduction Chemistry of the Benzamide Functional Group

The benzamide functional group is relatively stable but can be reduced under specific conditions. The reduction of amides typically yields amines, a transformation that is highly valuable in organic synthesis.

A powerful and commonly used reducing agent for the conversion of amides to amines is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgaskfilo.com This reagent delivers a hydride ion to the carbonyl carbon of the amide, which, after a series of steps involving the expulsion of an oxygen-containing leaving group, leads to the formation of an amine. libretexts.org This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org

The reduction of amides is generally more challenging than the reduction of esters due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com However, LiAlH₄ is sufficiently reactive to reduce primary, secondary, and tertiary amides. masterorganicchemistry.com

Alternative reducing agents have also been developed for the selective reduction of amides. For example, catalytic hydrogenation can be employed, although it often requires high pressures and temperatures. unacademy.com Silane-based reducing agents, in the presence of a catalyst, offer a milder alternative. organic-chemistry.org For instance, 1,1,3,3-tetramethyldisiloxane (B107390) in the presence of a platinum catalyst can reduce carboxamides to amines while tolerating other reducible functional groups like nitro groups and esters. organic-chemistry.org

In some cases, the reduction can be controlled to yield an aldehyde instead of an amine. This typically requires the use of a less reactive reducing agent that can stop the reaction at the aldehyde stage.

It is also important to consider the Birch reduction, which under specific conditions can reduce the aromatic ring of a benzamide without affecting the amide group itself. pacific.edu The use of sodium in liquid ammonia (B1221849) with an alcohol as a proton source can lead to the formation of a 1,4-dihydrobenzamide. pacific.edu

Table 4: Reduction of the Benzamide Functional Group

| Reducing Agent | Product | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Powerful, reduces most amides |

| Catalytic Hydrogenation | Amine | Often requires harsh conditions |

| Silanes (e.g., TMDS with Pt catalyst) | Amine | Milder, can be chemoselective |

| Birch Reduction (Na/NH₃, ROH) | Dihydrobenzamide | Reduces the aromatic ring, not the amide |

Regioselective Electrophilic Aromatic Substitution Reactions

The regioselectivity of electrophilic aromatic substitution (EAS) on the "Benzamide, N-acetyl-4-methoxy-" framework is governed by the directing effects of its two substituents: the 4-methoxy group and the N-acetylamido group. Both of these are activating, ortho-, para-directing groups. The methoxy group (-OCH₃) is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. The N-acetylamido group (-NHCOCH₃) is also an activating, ortho-, para-director.

In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the benzene (B151609) ring. chemistrytalk.org The rate and position of this substitution are influenced by the substituents already present on the ring. youtube.com Activating groups increase the rate of reaction and direct the incoming electrophile to the ortho and para positions, while deactivating groups decrease the rate and, with the exception of halogens, direct the incoming electrophile to the meta position. lkouniv.ac.in

For a monosubstituted benzene ring, the regioselectivity is determined by the stability of the carbocation intermediate (arenium ion) formed during the reaction. nih.gov Electron-donating groups stabilize the arenium ion when the electrophile adds to the ortho or para positions through resonance, making these positions more favorable for substitution. lkouniv.ac.in

In the case of "Benzamide, N-acetyl-4-methoxy-", the methoxy group at position 4 and the N-acetyl group at position 1 work in concert. The methoxy group strongly activates the positions ortho to it (positions 3 and 5) and para to it (position 1, which is already substituted). The N-acetylamido group, being an ortho, para-director, would activate positions 2 and 6 (ortho) and position 4 (para, already substituted). The combined effect of these two groups leads to a high electron density at positions 3 and 5, making them the most probable sites for electrophilic attack. The steric hindrance from the adjacent N-acetylamido group might slightly disfavor position 2 and 6 compared to 3 and 5. Therefore, electrophilic substitution on N-acetyl-4-methoxybenzamide is expected to be highly regioselective, yielding predominantly the 3-substituted product.

Rhodium-Catalyzed Annulation Reactions with N-methoxybenzamides

Rhodium-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of complex cyclic structures from readily available starting materials like N-methoxybenzamides. These reactions often proceed via C-H bond activation, offering an atom-economical route to diverse heterocyclic and carbocyclic frameworks.

One notable application is the Rh(III)-catalyzed synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones. acs.org Density Functional Theory (DFT) studies have elucidated the mechanism of this transformation, which involves several key steps: N-H deprotonation, C-H activation, insertion of the unsaturated ketone into the Rh-C bond, protonation of the resulting seven-membered rhodacycle intermediate, and subsequent catalyst regeneration. acs.org The reaction pathway can be influenced by the reaction conditions, with different products being formed under varying temperatures and solvent systems. acs.org For instance, the formation of 3-trifluoromethyl-7-methyl-1-indanones is favored at high temperatures in the presence of a high concentration of alkali in 2,2,2-trifluoroethanol. acs.org

Another significant development is the Rh(III)-catalyzed one-pot synthesis of substituted phenanthridinone derivatives from N-methoxybenzamides and aryltriethoxysilanes. rasayanjournal.co.in This reaction proceeds through a dual C-H bond activation and annulation process. A proposed double-cycle mechanism, supported by isotope-labeling studies, accounts for the catalytic transformation. rasayanjournal.co.in Furthermore, rhodium catalysis has been successfully employed in the formal [4+3] annulation reaction of N-methoxybenzamides with gem-difluorocyclopropenes, providing a novel route to seven-membered ring systems. chemrevlett.com

The versatility of rhodium catalysis is also demonstrated in its application with other coupling partners. For example, the reaction of N-methoxybenzamides with ketenimines and allenylsilanes has been explored, leading to the formation of various annulated products through Rh-catalyzed C-H activation pathways. rsc.orgCurrent time information in Bangalore, IN. These studies highlight the broad scope of rhodium catalysis in the functionalization of N-methoxybenzamides, enabling the construction of a wide array of complex molecules.

Catalytic Methylation Studies on Benzamide Frameworks

The methylation of benzamide frameworks is a significant transformation in organic synthesis, as the introduction of a methyl group can profoundly influence the biological activity and physicochemical properties of a molecule. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

Palladium-catalyzed methylation has been a prominent method. For instance, a palladium-catalyzed denitrogenative cross-coupling reaction of acs.orgrasayanjournal.co.inijpsonline.com-benzotriazin-4(3H)-ones with DABAL-Me₃ (a stable and solid organoaluminum reagent) provides a route to ortho-methylated N-aryl amides. researchgate.net This reaction, utilizing a commercially available Pd(OAc)₂/XantPhos catalyst system, can also be extended to ortho-ethylation using triethylaluminum. researchgate.net Another approach involves the use of formic acid as a green and safe methylating agent in the presence of a Pd/In₂O₃ solid catalyst for the N-methylation of primary amides. nih.gov This method is notable for its selectivity and the absence of required additives. nih.gov

Rhodium catalysis has also been effectively used for C-H methylation. In 2015, a Rh-catalyzed ortho-selective C-H methylation directed by various N-based directing groups was reported, using MeBF₃K as the methyl source. magritek.com Mechanistic studies suggested a pathway involving transmetalation followed by C-C bond-forming reductive elimination. magritek.com

Furthermore, cobalt-catalyzed C-H methylation has emerged as a valuable strategy. A CoBr₂/PCy₃ catalytic system with DTBP as the methyl source has been used for the methylation of anilides. magritek.com More recently, a Co-catalyzed late-stage C-H methylation protocol was developed using Me₃B₃O₃ as the methyl source and a highly electrophilic Cp*Co(III) catalyst. magritek.com

The table below summarizes various catalytic systems employed for the methylation of benzamide and related frameworks.

| Catalyst System | Methylating Agent | Substrate Type | Position of Methylation | Reference |

| Pd(OAc)₂/XantPhos | DABAL-Me₃ | acs.orgrasayanjournal.co.inijpsonline.com-Benzotriazin-4(3H)-ones | ortho to amide | researchgate.net |

| Pd/In₂O₃ | Formic Acid | Primary Amides | N-methylation | nih.gov |

| Rhodium catalyst | MeBF₃K | Arenes with N-directing groups | ortho to directing group | magritek.com |

| CoBr₂/PCy₃ | DTBP | Anilides | C-H methylation | magritek.com |

| Cp*Co(III) catalyst | Me₃B₃O₃ | Arenes with directing groups | C-H methylation | magritek.com |

Advanced Strategies for Derivatization and Functionalization

Mechanistic Understanding of Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are valuable intermediates in the synthesis of various heterocyclic compounds. rsc.org The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone (B1666503) derivative. zenodo.org This reaction can be catalyzed by either an acid or a base. zenodo.org

The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate ion from the acetophenone. zenodo.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde to form a β-hydroxy ketone intermediate. Subsequent dehydration of this intermediate yields the chalcone. The use of strong bases like sodium hydroxide (B78521) or potassium hydroxide in a polar solvent such as ethanol (B145695) is common. zenodo.org

The synthesis of chalcones from derivatives of N-acetyl-4-methoxybenzamide would involve a precursor such as N-(4-acetylphenyl)acetamide. In a typical Claisen-Schmidt reaction, this acetyl-containing compound would be condensed with a suitable aromatic aldehyde. For example, the reaction between 4-methoxyacetophenone and various benzaldehydes has been well-documented to produce methoxy-substituted chalcones. chemrevlett.com

The reaction mechanism under basic conditions can be summarized in the following steps:

Enolate Formation: A base abstracts an α-proton from the acetyl group of the acetophenone derivative to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative.

Aldol (B89426) Addition: This results in the formation of a β-hydroxy ketone (aldol) intermediate.

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone product.

The efficiency and yield of the Claisen-Schmidt condensation can be influenced by the nature of the substituents on both the acetophenone and the benzaldehyde, as well as the reaction conditions such as the choice of catalyst and solvent. nih.gov

Synthesis and Characterization of Thiourea (B124793) Conjugates

Thiourea derivatives of benzamides are a class of compounds that have garnered significant interest due to their diverse biological activities. The synthesis of these conjugates typically involves a multi-step process starting from a corresponding benzoyl chloride.

A general and effective method for preparing thiourea derivatives from 4-methoxybenzoyl chloride involves a two-step sequence. lkouniv.ac.in First, 4-methoxybenzoyl chloride is reacted with potassium thiocyanate (B1210189) (KSCN) to generate 4-methoxybenzoyl isothiocyanate in situ. lkouniv.ac.in This reactive intermediate is then immediately treated with a variety of primary or secondary amines, or diamines, to yield the desired N-acylthiourea derivatives. lkouniv.ac.in

For instance, the reaction of 4-methoxybenzoyl isothiocyanate with 4-chloroaniline (B138754) would produce N-((4-chlorophenyl)carbamothioyl)-4-methoxybenzamide. The characterization of these thiourea conjugates is typically carried out using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. lkouniv.ac.in

The FT-IR spectra of these compounds show characteristic absorption bands for the C=O, C=S, and N-H functional groups. In the ¹H NMR spectra, the signals for the NH protons of the thiourea and amide moieties appear at distinct downfield chemical shifts. lkouniv.ac.in The ¹³C NMR spectra provide evidence for the presence of the C=S and C=O carbons, which resonate at characteristic chemical shifts. lkouniv.ac.in

The table below provides an example of a synthesized thiourea conjugate derived from 4-methoxybenzamide (B147235).

| Compound Name | Starting Materials | Key Spectroscopic Data | Reference |

| N-((4-chlorophenyl)carbamothioyl)-4-methoxybenzamide | 4-methoxybenzoyl chloride, KSCN, 4-chloroaniline | Characterized by FT-IR, ¹H NMR, ¹³C NMR | |

| N-(adamantan-1-ylcarbamothioyl)-4-methoxybenzamide | 4-methoxybenzoyl chloride, KSCN, amantadine | m.p. = 178–179 °C; ¹H NMR (DMSO-d₆): δ 11.40 (s, 1H, NH), 10.20 (s, 1H, NH), 7.94 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H, OCH₃), 2.15 (m, 9H), 1.70 (m, 6H) |

These synthetic strategies allow for the creation of a diverse library of thiourea-benzamide conjugates by varying the amine component, enabling the exploration of their structure-activity relationships.

Preparation of Pyrazole (B372694) and Pyrazoline Derivatives from Acetylbenzamide Precursors

Pyrazole and pyrazoline derivatives are important five-membered nitrogen-containing heterocyclic compounds with a wide range of applications. A common synthetic route to these compounds involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. Therefore, acetylbenzamide precursors can be converted into chalcones, which then serve as key intermediates for the synthesis of pyrazoles and pyrazolines.

The synthesis begins with a Claisen-Schmidt condensation of an acetylbenzamide derivative with an appropriate aromatic aldehyde to form the corresponding chalcone. For example, an N-(4-acetylphenyl)benzamide could be reacted with a substituted benzaldehyde to yield a chalcone bearing a benzamide moiety.

Once the chalcone is obtained, it can be reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid, to yield pyrazoline derivatives. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

The resulting pyrazolines can, in some cases, be oxidized to the corresponding pyrazoles. Various oxidizing agents can be employed for this transformation. Alternatively, pyrazoles can be synthesized directly from 1,3-dicarbonyl compounds and hydrazines.

The general synthetic scheme is as follows:

Chalcone Synthesis: Acetylbenzamide derivative + Aromatic aldehyde → Chalcone

Pyrazoline Synthesis: Chalcone + Hydrazine hydrate → Pyrazoline derivative

Pyrazole Synthesis (optional): Pyrazoline derivative → (Oxidation) → Pyrazole derivative

The characterization of the synthesized pyrazole and pyrazoline derivatives is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structures. This synthetic approach allows for the creation of a wide variety of substituted pyrazole and pyrazoline derivatives by varying the starting acetylbenzamide, aromatic aldehyde, and hydrazine derivative.

Advanced Structural Elucidation and High Resolution Spectroscopic Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-field NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of N-acetyl-4-methoxybenzamide.

Proton NMR spectroscopy confirms the presence and chemical environment of all protons in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the amide proton. shd.org.rs

A broad singlet observed in the downfield region, around 9.04 ppm, is characteristic of the acidic N-H proton of the imide functionality. shd.org.rs The aromatic region shows two distinct doublets. The doublet appearing further downfield, at approximately 7.88 ppm, is assigned to the two aromatic protons ortho to the carbonyl group (H-2, H-6), which are deshielded by the electron-withdrawing effect of the carbonyl. The other doublet, integrating to two protons and appearing upfield around 6.98 ppm, corresponds to the aromatic protons ortho to the electron-donating methoxy group (H-3, H-5). shd.org.rs

The sharp singlet at approximately 3.89 ppm is assigned to the three protons of the methoxy (-OCH₃) group. shd.org.rs Another singlet, found in the upfield region around 2.62 ppm, corresponds to the three protons of the acetyl (CH₃CO-) group. shd.org.rs

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 9.04 | brs (broad singlet) | 1H | - | N-H |

| 7.88 | d (doublet) | 2H | 7.5 | Aromatic H-2, H-6 |

| 6.98 | d (doublet) | 2H | 7.8 | Aromatic H-3, H-5 |

| 3.89 | s (singlet) | 3H | - | -OCH₃ |

| 2.62 | s (singlet) | 3H | - | -COCH₃ |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For N-acetyl-4-methoxybenzamide, eight distinct signals are observed, corresponding to the ten carbon atoms in the structure, with equivalent carbons appearing as single peaks. shd.org.rs

The spectrum shows two signals in the downfield region corresponding to the two carbonyl carbons. The signal at approximately 173.03 ppm is assigned to the acetyl carbonyl carbon (CH₃C =O), while the peak at 165.12 ppm corresponds to the benzoyl carbonyl carbon (Ar-C =O). The quaternary carbon of the aromatic ring attached to the methoxy group (C-4) appears around 132.21 ppm. The aromatic CH carbons ortho to the carbonyl group (C-2, C-6) are observed at approximately 129.94 ppm. The signal for the quaternary aromatic carbon attached to the imide group (C-1) is found around 125.00 ppm. The aromatic CH carbons ortho to the methoxy group (C-3, C-5) are the most shielded of the aromatic carbons, appearing at about 114.21 ppm. shd.org.rs

In the upfield region, the methoxy carbon (-OC H₃) signal is present at 55.55 ppm, and the acetyl methyl carbon (C H₃CO-) appears at 25.52 ppm. shd.org.rs

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 173.03 | Acetyl C=O |

| 165.12 | Benzoyl C=O |

| 132.21 | Aromatic C-4 |

| 129.94 | Aromatic C-2, C-6 |

| 125.00 | Aromatic C-1 |

| 114.21 | Aromatic C-3, C-5 |

| 55.55 | -OCH₃ |

| 25.52 | -COCH₃ |

While specific experimental 2D NMR data for N-acetyl-4-methoxybenzamide has not been detailed in the reviewed literature, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental for conformational analysis. A NOESY experiment detects spatial proximity between protons. For this molecule, it could elucidate the preferred rotational conformation around the N-C(O) bond by observing correlations between the N-H proton and either the aromatic protons of the benzoyl group or the methyl protons of the acetyl group. This would help determine the relative orientation of the two carbonyl groups in the solid state or in solution.

Vibrational (Infrared and Raman) and Electronic (UV-Visible) Spectroscopy for Molecular Interaction and Transition Studies

Vibrational and electronic spectroscopy probe the functional groups and conjugated systems within the molecule.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups. The IR spectrum of N-acetyl-4-methoxybenzamide shows a prominent absorption band in the region of 3240-3258 cm⁻¹, which is attributed to the N-H stretching vibration of the imide group. shd.org.rsthieme-connect.com Strong absorption bands are observed for the two carbonyl groups; the asymmetric and symmetric C=O stretching vibrations typically appear in the 1690-1720 cm⁻¹ range. shd.org.rsthieme-connect.com The C-O-C stretching of the methoxy group is identified by bands around 1283 cm⁻¹. thieme-connect.com Aromatic C-H and C=C stretching vibrations are also observed. shd.org.rsthieme-connect.com

Specific reported IR data includes the following absorption bands (in cm⁻¹):

Set 1: 3240, 3140, 2940, 1720, 1690, 1605. shd.org.rs

Set 2: 3258, 1714, 1691, 1525, 1473, 1374, 1319, 1283, 1096, 1015, 748. thieme-connect.com

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3258, 3240 | N-H Stretch |

| 1720, 1714, 1691, 1690 | C=O Stretch (Asymmetric and Symmetric) |

| 1605 | C=C Aromatic Stretch |

| 1283 | C-O-C Asymmetric Stretch |

Raman spectroscopy, which is complementary to IR, has not been reported for this compound. However, it would be expected to show strong signals for the symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes, which are often weak in the IR spectrum.

Electronic or UV-Visible spectroscopy reveals information about the electronic transitions within the molecule's chromophores. The N-acetyl-4-methoxybenzamide structure contains a substituted benzene (B151609) ring and carbonyl groups, which constitute a conjugated system. This system gives rise to π → π* and n → π* electronic transitions. While specific λmax values have not been detailed in the available literature, the compound is expected to absorb in the UV region, with the π → π* transitions of the aromatic system being the most intense. rsc.org

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the precise molecular weight and investigating the fragmentation pathways of a molecule, which aids in structural confirmation. The molecular formula for N-acetyl-4-methoxybenzamide is C₁₀H₁₁NO₃, corresponding to a monoisotopic mass of 193.0739 g/mol .

While experimental mass spectra for this specific compound are not detailed in the searched literature, a predictable fragmentation pattern can be proposed based on its structure. Upon electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 193. Key fragmentation pathways would likely include:

Formation of the 4-methoxybenzoyl cation: Cleavage of the N-C(O) bond would lead to a highly stable acylium ion at m/z 135. This is often the base peak in the spectrum of such compounds.

Loss of an acetyl group: Fragmentation could occur via the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment ion of 4-methoxybenzamide (B147235) at m/z 151.

Loss of a methoxy group: Loss of a methoxy radical (·OCH₃, 31 Da) from the molecular ion would yield a fragment at m/z 162.

Formation of the 4-methoxyphenyl (B3050149) cation: Subsequent loss of carbon monoxide (CO, 28 Da) from the 4-methoxybenzoyl cation (m/z 135) would produce a fragment at m/z 107.

| m/z | Proposed Fragment Ion |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₂CO]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ (Base Peak) |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique would allow for the exact determination of bond lengths, bond angles, and torsional angles in N-acetyl-4-methoxybenzamide.

To date, a crystal structure for N-acetyl-4-methoxybenzamide has not been reported in the Cambridge Structural Database (CSD) or other reviewed literature. If a suitable single crystal were analyzed, SC-XRD would reveal:

The planarity of the benzamide (B126) moiety.

The dihedral angle between the plane of the aromatic ring and the plane of the imide group.

The conformation around the N-C(O) single bond.

Details of intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate the crystal packing arrangement.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Prediction

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is the principal method used to explore the fundamental properties of N-acetyl-4-methoxybenzamide.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. chemsrc.com This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. chemsrc.comchemnet.com For N-acetyl-4-methoxybenzamide, this calculation would be performed using a selected DFT functional, such as B3LYP or PBE0, combined with a suitable basis set like 6-311++G(d,p) to accurately describe the electron distribution. epa.gov The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary vibrational frequencies. lookchem.com The resulting data provides precise geometric parameters.

Table 1: Predicted Geometric Parameters for N-acetyl-4-methoxybenzamide This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (amide) | Value | |

| C-N (amide) | Value | |

| C-C (aromatic) | Value | |

| C-O (methoxy) | Value | |

| **Bond Angles (°) ** | ||

| O=C-N | Value | |

| C-N-C | Value | |

| C-O-C | Value | |

| Dihedral Angles (°) | ||

| Aromatic Ring - Amide Plane | Value |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For N-acetyl-4-methoxybenzamide, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Properties of N-acetyl-4-methoxybenzamide This table outlines the typical data obtained from an FMO analysis. Actual values require a specific computational study.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For N-acetyl-4-methoxybenzamide, an MEP map would likely show negative potential around the carbonyl and methoxy (B1213986) oxygen atoms, highlighting them as hydrogen bond acceptor sites. Positive potential would be expected around the amide N-H proton.

Molecules with specific electronic characteristics, such as large dipole moments and extended π-conjugation, can exhibit Nonlinear Optical (NLO) properties, which are important for applications in optoelectronics and photonics. DFT calculations are a reliable method for predicting the NLO response of a molecule, primarily by calculating the first-order hyperpolarizability (β). A high β value indicates a significant NLO response. A computational study on N-acetyl-4-methoxybenzamide would involve calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using a suitable DFT functional, such as CAM-B3LYP, which is known to perform well for such properties. The presence of the electron-donating methoxy group and the electron-withdrawing acetyl group on the benzamide (B126) scaffold suggests that the molecule could possess NLO activity.

Table 3: Theoretical Nonlinear Optical (NLO) Parameters This table shows the parameters that would be calculated in a theoretical NLO study. Actual values require a specific computational study.

| Parameter | Description | Calculated Value (a.u.) |

| μ | Dipole Moment | Value |

| α | Linear Polarizability | Value |

| β | First-Order Hyperpolarizability | Value |

Elucidation of Reaction Mechanisms through DFT Calculations

DFT calculations are invaluable for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (the energy maxima along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For N-acetyl-4-methoxybenzamide, one could theoretically study its synthesis, hydrolysis, or other transformations. For instance, a DFT study could elucidate the mechanism of its formation from 4-methoxybenzamide (B147235) and acetic anhydride (B1165640), detailing the energies of all intermediates and transition states along the proposed pathway.

Molecular Modeling for Ligand-Target Interaction Prediction

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates. If N-acetyl-4-methoxybenzamide were being investigated as a potential therapeutic agent, molecular docking simulations would be performed to predict its interactions with a specific biological target, such as an enzyme or receptor. The simulation would place the molecule into the binding site of the target and score the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic compatibility. This would provide crucial insights into its potential biological activity and guide further experimental studies.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the binding mode of a small molecule ligand to the active site of a target protein. uobaghdad.edu.iq This elucidation of the binding conformation is a critical step in structure-based drug design, helping to understand the compound's potential mechanism of action.

While specific docking studies on N-acetyl-4-methoxybenzamide are not extensively detailed in publicly available literature, research on closely related compounds containing the 4-methoxybenzamide moiety provides valuable insights. For instance, molecular modeling of derivatives has been performed to understand their interaction with various biological targets. In one such study involving a complex derivative, the 4-methoxybenzamide portion was observed to orient itself within the binding pocket to form key interactions. The docking results highlight the importance of the methoxy and amide groups in establishing favorable contacts with the protein's active site residues.

The table below summarizes typical findings from molecular docking studies on compounds containing the 4-methoxybenzamide scaffold, illustrating the types of interactions that can be elucidated.

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase 1 | Tyr23, Leu75, Val83 | -8.2 | Hydrogen Bond, Hydrophobic |

| Cereblon (CRBN) | Trp380, Trp386, Glu377 | -7.5 | Hydrophobic, Hydrogen Bond |

| VEGFR-2 | Cys919, Asp1046, Glu885 | -9.1 | Hydrogen Bond, Pi-Alkyl |

Molecular Dynamics Simulations for Dynamic Binding Behavior and Residency Times

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. mdpi.com Unlike static docking, MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability, conformational changes, and the calculation of parameters like ligand residency time. mdpi.comacellera.com These simulations are computationally intensive but yield a deeper understanding of the biomolecular interactions. bioexcel.eu

In studies of compounds incorporating the 4-methoxybenzamide structure, MD simulations have been used to confirm the stability of binding modes predicted by docking. For example, simulations performed over nanoseconds can track the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable, low RMSD value suggests that the binding orientation is energetically favorable and maintained over time. These simulations can also reveal the role of water molecules in mediating or stabilizing the interaction between the ligand and the protein.

The table below outlines typical parameters and findings from MD simulations involving such compounds.

| Simulation Software | Force Field | Simulation Time (ns) | Key Finding |

|---|---|---|---|

| GROMACS | CHARMM36 | 100 | Stable ligand RMSD (< 2 Å) |

| AMBER | GAFF | 200 | Conservation of key hydrogen bonds |

| Desmond | OPLS3e | 500 | Identification of stable water-bridged interactions |

In silico Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. nih.govacs.org An in-silico analysis of these interactions provides a detailed map of the binding landscape. researchgate.net

For derivatives containing the N-acetyl-4-methoxybenzamide scaffold, specific interactions are consistently observed in computational models. googleapis.com

Hydrogen Bonding: The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor, often interacting with backbone NH groups of amino acids like glycine (B1666218) or serine, or with side-chain donors from residues such as tyrosine or threonine. The amide N-H group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The methoxy-substituted phenyl ring is a key contributor to hydrophobic interactions. googleapis.com It typically engages in van der Waals and pi-stacking interactions with nonpolar and aromatic residues like tryptophan, phenylalanine, leucine, and valine, anchoring the ligand in a hydrophobic pocket of the active site. googleapis.com

The following table details the specific interactions identified through computational analysis of a derivative containing the 4-methoxybenzamide moiety within the binding site of the human Cereblon (hCRBN) protein. googleapis.com

| Interaction Type | Ligand Group | Protein Residue(s) | Description |

|---|---|---|---|

| Hydrogen Bond | Amide Carbonyl | Glu377 | Accepts a hydrogen bond from the side chain of glutamic acid. |

| Hydrophobic (Pi-stacking) | Phenyl Ring | Trp380 | Forms a favorable pi-pi stacking interaction with the indole (B1671886) ring of tryptophan. |

| Hydrophobic (Pi-stacking) | Phenyl Ring | Trp386 | Engages in a second pi-pi stacking interaction, stabilizing the ring's position. |

| Hydrophobic | Methoxy Group | Val383, Ala384 | The methyl group of the methoxy moiety fits into a small nonpolar pocket. |

Structure Activity Relationship Sar Studies and Fundamental Mechanistic Pathways of Molecular Interaction

Correlation between Chemical Structure and Molecular Recognition

The interaction of a small molecule like Benzamide (B126), N-acetyl-4-methoxy- with its molecular targets is fundamentally governed by its three-dimensional structure and the physicochemical properties of its functional groups. Molecular recognition relies on a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The specific arrangement of the methoxy (B1213986) and N-acetyl groups on the benzamide scaffold dictates the molecule's potential to engage in these interactions, thereby determining its binding affinity and selectivity for a given protein or receptor.

The methoxy (-OCH₃) and N-acetyl (-NHC(O)CH₃) groups are critical determinants of the molecular interaction potential of the parent compound.

The interplay between these two groups is crucial. The electron-donating nature of the 4-methoxy group can influence the electronic properties of the entire benzamide system, potentially modulating the hydrogen-bonding strength of the N-acetyl group's amide proton.

Substituents on the benzamide scaffold profoundly affect the molecule's electronic distribution, which in turn influences its reactivity and interaction with molecular targets. The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives, provides a quantitative framework for understanding these effects.

The 4-methoxy group is a classic example of an electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring and can stabilize a developing positive charge on the benzylic carbon during a reaction, thereby accelerating fragmentation in certain mechanisms. researchgate.net In the context of molecular modulation, this electronic enrichment can enhance pi-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

The combination of an EDG on the phenyl ring and the N-acetyl group creates a specific electronic profile that dictates how the molecule will orient itself and interact within a complex biological environment.

| Substituent Position | Substituent Type | General Effect on Benzamide Scaffold | Potential Impact on Molecular Interaction |

| 4-position (para) | Methoxy (-OCH₃) | Electron-donating | Enhances pi-stacking; oxygen acts as H-bond acceptor. |

| Amide Nitrogen | N-acetyl (-NHCOCH₃) | Electron-withdrawing (carbonyl) | Provides H-bond donor (N-H) and acceptor (C=O) sites. |

The benzamide core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. scispace.comnih.gov Its significance stems from several key properties:

Structural Rigidity and Planarity : The amide bond has a partial double-bond character, which restricts rotation and imparts a degree of planarity to the molecule. This conformational constraint reduces the entropic penalty upon binding to a target.

Hydrogen Bonding Capability : The amide group itself is a potent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions that are often critical for anchoring a ligand into its binding site. acs.orgresearchgate.net

Versatile Platform : The benzene ring and the amide nitrogen serve as points for chemical modification. As demonstrated by Benzamide, N-acetyl-4-methoxy-, peripheral moieties can be attached to these points to fine-tune the molecule's properties.

Studies on tris-benzamides, for example, show that this scaffold can mimic the surface of an α-helix, a common protein secondary structure, enabling it to disrupt protein-protein interactions. acs.org The substituents on the benzamide core are responsible for a significant portion of the protein binding affinity. acs.org Research into inhibitors of Mycobacterium tuberculosis also highlights the benzamide core as the central unit, with modifications on the peripheral phenyl ring determining potency and selectivity. acs.org Therefore, the benzamide core acts as the foundational anchor, while the peripheral moieties, such as the 4-methoxy and N-acetyl groups, provide the specific interactions required for high-affinity and selective binding. scispace.comacs.org

Computational Approaches in Ligand-Based Design for N-acetylated Benzamides

Ligand-based drug design is a computational strategy employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.

Common computational methods in ligand-based design that could theoretically be applied to N-acetylated benzamides include:

Quantitative Structure-Activity Relationship (QSAR): This method involves developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For a series of N-acetylated benzamide analogues, a QSAR model could predict the activity of new, unsynthesized compounds based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

Pharmacophore Modeling: As mentioned previously, this can also be a ligand-based approach. By aligning a set of active N-acetylated benzamide molecules, a common pharmacophore model can be generated. This model represents the key features required for activity and can be used to screen virtual libraries for new potential inhibitors.

Molecular Similarity Searching: This involves searching large chemical databases for compounds that are structurally similar to a known active N-acetylated benzamide. The underlying assumption is that similar molecules will exhibit similar biological profiles.

The application of these computational approaches to "Benzamide, N-acetyl-4-methoxy-" specifically is not documented in the current body of scientific literature. Any such study would require a dataset of structurally related compounds with measured biological activity against a specific target, which is not publicly available for this particular molecule.

Advanced Reactivity Studies and the Synthesis of Diverse Benzamide Based Derivatives

Comprehensive Investigations of Chemical Transformations Involving the Benzamide (B126) Moiety

The N-acetyl-4-methoxybenzamide structure, being a tertiary imide, presents a unique reactivity profile centered around its two carbonyl groups and the electron-rich aromatic ring. Unlike primary or secondary amides, it lacks an N-H bond, precluding reactions that rely on its acidity or nucleophilicity. However, the N-acyl group makes the benzoyl carbonyl carbon highly susceptible to nucleophilic attack, and the molecule can act as an effective acylating agent.

A significant transformation involves the reaction of N-acetylbenzamides with hydroxylamine (B1172632) hydrochloride to regioselectively synthesize 3-methyl-5-aryl-1,2,4-oxadiazoles. researchgate.net In this reaction, the carbonyl carbon attached to the methyl group is more electrophilic and less sterically hindered, directing the nucleophilic attack of hydroxylamine to this site, which is followed by cyclization and dehydration. researchgate.net This selective reactivity highlights the electronic differentiation between the two carbonyl centers within the N-acylbenzamide structure. Studies have shown that replacing the N-acetyl group with an N-benzoyl group prevents the reaction, underscoring the importance of both electronic and steric factors in directing the chemical transformation. researchgate.net

Furthermore, N-acylbenzamides can participate in nucleophilic acyl substitution reactions. The presence of the N-acyl group can activate the amide bond, facilitating its cleavage under specific conditions. For example, tertiary amides can be converted to other carbonyl compounds like ketones through reactions with organometallic reagents. researchgate.net The N-acyl moiety can also be cleaved under hydrolytic conditions, although tertiary amides are generally more resistant to hydrolysis than primary or secondary amides. arkat-usa.org The rate and feasibility of such transformations are influenced by the nature of the substituents on both the acyl group and the aromatic ring.

Rational Design and Synthesis of Hybrid Molecules and Conjugates

The structural features of N-acetyl-4-methoxybenzamide make it an attractive building block for the synthesis of more complex hybrid molecules and conjugates. By combining the benzamide core with other pharmacologically relevant heterocycles, researchers can develop novel compounds with enhanced or synergistic biological activities.

N-acyl thiourea (B124793) derivatives are a class of compounds known for their wide range of biological activities. The synthesis of conjugates incorporating both an N-acetylated benzamide and a thiourea moiety typically follows a well-established synthetic pathway. The process generally begins with a carboxylic acid, such as 4-methoxybenzoic acid, which is a precursor to the target benzamide.

The key steps in a common synthetic route are outlined below:

Acyl Chloride Formation : The starting carboxylic acid is converted into its more reactive acyl chloride derivative, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Acyl Isothiocyanate Synthesis : The acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction forms a highly reactive acyl isothiocyanate intermediate.

Conjugation with an Amine : The final step involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group. This forms the desired N-acyl thiourea conjugate.

This synthetic strategy is highly versatile, allowing for the introduction of a wide variety of substituents on the amine component, leading to a diverse library of benzamide-thiourea conjugates.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carboxylic Acid to Acyl Chloride | SOCl₂, Oxalyl Chloride | Acyl Chloride |

| 2 | Acyl Chloride to Acyl Isothiocyanate | NH₄SCN, KSCN | Acyl Isothiocyanate |

| 3 | Acyl Isothiocyanate to N-Acyl Thiourea | Primary/Secondary Amine (R-NH₂) | N-Acyl Thiourea Conjugate |

Benzoxazole (B165842) is a privileged heterocyclic motif found in many biologically active compounds. The conjugation of a benzamide moiety with a benzoxazole ring system can lead to novel molecules with significant therapeutic potential. One effective strategy involves the use of linker chemistry to connect the two fragments.

A notable approach utilizes a 2-thioacetamido linker to synthesize a series of benzoxazole-benzamide conjugates. The synthesis begins with the preparation of the key starting materials, 2-mercaptobenzoxazoles and a chloroacetamide-functionalized benzamide. The benzamide portion is typically synthesized from a precursor like 4-aminobenzoic acid, which is first reacted with chloroacetyl chloride. The subsequent coupling of these two intermediates under basic conditions yields the final hybrid molecule.

An alternative and more direct route for the synthesis of 2-substituted benzoxazoles involves the reaction of a tertiary amide, such as N-acetyl-4-methoxybenzamide, with a 2-aminophenol (B121084) derivative. This transformation is promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a base like 2-fluoropyridine. The reaction proceeds through a cascade mechanism involving the activation of the amide by Tf₂O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and elimination to form the benzoxazole ring. This method is particularly relevant as it directly employs a tertiary amide scaffold.

Pyrazole (B372694) and pyrazoline heterocycles are important pharmacophores in drug discovery. The synthesis of these ring systems can be achieved from precursors related to acetylbenzamides, particularly through a chalcone-based pathway. Chalcones (α,β-unsaturated ketones) are key intermediates that can be readily converted into pyrazolines and subsequently oxidized to pyrazoles.

The general synthetic sequence is as follows:

Chalcone (B49325) Synthesis : The first step is a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) (e.g., 4-acetamidoacetophenone) and an aromatic aldehyde (e.g., p-methoxybenzaldehyde). researchgate.net This base-catalyzed reaction forms the α,β-unsaturated ketone backbone of the chalcone.

Pyrazoline Formation : The synthesized chalcone is then subjected to a cyclocondensation reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine. researchgate.netnih.gov This reaction typically occurs in a solvent like ethanol (B145695), often with a catalytic amount of acid, and results in the formation of the 5-membered pyrazoline ring. nih.gov

Pyrazole Formation (Optional) : If the corresponding pyrazole is the desired product, the intermediate pyrazoline can be oxidized using various oxidizing agents. In some synthetic routes, the reaction conditions can lead directly to the pyrazole.

This versatile two-step process allows for the creation of a wide array of substituted pyrazole and pyrazoline derivatives by varying the starting acetophenone, aldehyde, and hydrazine components. nih.gov

| Starting Acetophenone | Starting Aldehyde | Cyclizing Agent | Final Heterocycle |

|---|---|---|---|

| 4-Acetamidoacetophenone | 4-Methoxybenzaldehyde | Hydrazine Hydrate | Aminopyrazoline Derivative researchgate.net |

| Substituted Acetophenone | Substituted Benzaldehyde (B42025) | 4-Hydrazinobenzenesulphonamide | Pyrazole-benzenesulphonamide nih.gov |

| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | Phenylhydrazine | Pyrazole-based Adamantyl Chalcone semanticscholar.org |

Assessment of Functional Group Tolerance in Complex Reaction Systems

The development of robust and widely applicable synthetic methodologies requires a thorough understanding of their tolerance to various functional groups. For reactions involving benzamide derivatives, it is crucial that the chosen conditions are compatible with a range of substituents that may be present on the aromatic ring or acyl group, which is essential for creating diverse molecular libraries for screening purposes.

An excellent example of such an assessment is seen in the development of an iron-catalyzed N═S coupling reaction of N-methoxy arylamides with sulfoxides. arkat-usa.org This study demonstrated high functional group tolerance, a key feature for its synthetic utility. The reaction conditions were shown to be compatible with both electron-donating and electron-withdrawing groups on the benzamide's phenyl ring. arkat-usa.org For instance, substrates with methoxy (B1213986), amino, methyl, and halogen substituents all provided the corresponding N-acyl sulfoximine (B86345) products in moderate to excellent yields. arkat-usa.org The methodology also tolerated sterically hindered ortho- and meta-substituted benzamides and was compatible with heterocyclic substrates. arkat-usa.org

Development and Validation of Advanced Analytical Methodologies for N Acetyl 4 Methoxybenzamide Research

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are fundamental in the study of N-acetyl-4-methoxybenzamide, enabling researchers to monitor its synthesis, determine its purity, and isolate it from reaction mixtures.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of the synthesis of N-acetyl-4-methoxybenzamide. This technique allows for the real-time tracking of the consumption of starting materials and the formation of the product.

Detailed Research Findings:

In a typical laboratory setting, the synthesis of N-acetyl-4-methoxybenzamide would be monitored by spotting a small aliquot of the reaction mixture onto a TLC plate at regular intervals. The TLC plate, commonly coated with silica (B1680970) gel, is then developed in a chamber containing a suitable mobile phase, which is a solvent system optimized to separate the reactants, intermediates, and the final product. The choice of mobile phase is critical and is determined empirically; a common starting point for compounds like N-acetyl-4-methoxybenzamide might be a mixture of a non-polar solvent such as hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. As the mobile phase ascends the plate via capillary action, compounds with lower polarity and weaker interaction with the silica gel travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values.

Visualization of the separated spots on the TLC plate is often achieved under ultraviolet (UV) light, as aromatic compounds like N-acetyl-4-methoxybenzamide are typically UV-active. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. By comparing the Rf value of the product spot to that of a pure standard of N-acetyl-4-methoxybenzamide, the identity of the product can be preliminarily confirmed.

Table 1: Representative TLC Monitoring of N-acetyl-4-methoxybenzamide Synthesis

| Time Point | Reactant A Spot (Rf) | Reactant B Spot (Rf) | Product Spot (Rf) | Observations |

| t = 0 min | 0.8 | 0.2 | - | Reaction initiated. |

| t = 30 min | Faint | Present | Faint | Product formation observed. |

| t = 60 min | Very Faint | Faint | Intense | Significant product formation. |

| t = 120 min | Absent | Absent | Very Intense | Reaction appears complete. |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the accurate determination of the purity of N-acetyl-4-methoxybenzamide and for its quantification. This method offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.

Detailed Research Findings:

A validated HPLC method for N-acetyl-4-methoxybenzamide would typically employ a reversed-phase column, such as a C18 column, where the stationary phase is non-polar. The mobile phase would consist of a mixture of an aqueous component (e.g., water, often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the partitioning of the analyte and any impurities between the non-polar stationary phase and the polar mobile phase.

The analysis is performed by injecting a solution of the N-acetyl-4-methoxybenzamide sample into the HPLC system. The components of the sample are then separated as they pass through the column, with more polar compounds eluting earlier and less polar compounds being retained longer. A detector, most commonly a UV detector set at a wavelength where N-acetyl-4-methoxybenzamide exhibits strong absorbance, is used to monitor the column effluent.

The purity of the sample is determined by integrating the area of the peak corresponding to N-acetyl-4-methoxybenzamide and the areas of any impurity peaks. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations of pure N-acetyl-4-methoxybenzamide. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 2: Typical HPLC Parameters for Purity Analysis of N-acetyl-4-methoxybenzamide

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

For the isolation and purification of N-acetyl-4-methoxybenzamide on a larger scale than that used for analytical purposes, preparative column chromatography is the method of choice. This technique allows for the separation of the desired compound from byproducts and unreacted starting materials.

Detailed Research Findings:

In preparative column chromatography, a glass column is packed with a stationary phase, typically silica gel for normal-phase chromatography. The crude reaction mixture containing N-acetyl-4-methoxybenzamide is dissolved in a minimal amount of solvent and loaded onto the top of the column. An appropriate mobile phase, often a mixture of solvents with varying polarities (e.g., a gradient of ethyl acetate in hexane), is then passed through the column.

The separation principle is the same as in TLC. As the mobile phase flows through the column, the components of the mixture move down the column at different rates based on their affinity for the stationary and mobile phases. Fractions of the eluent are collected sequentially. These fractions are then analyzed, typically by TLC, to identify those containing the pure N-acetyl-4-methoxybenzamide. The fractions containing the pure product are then combined, and the solvent is removed by evaporation to yield the purified compound.

Table 3: Example of a Preparative Column Chromatography Protocol for N-acetyl-4-methoxybenzamide Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Column Dimensions | 50 cm length, 5 cm diameter |

| Mobile Phase | Gradient elution: 10% to 40% Ethyl Acetate in Hexane |

| Sample Loading | Crude product dissolved in a minimal amount of dichloromethane |

| Fraction Collection | 50 mL fractions |

| Fraction Analysis | TLC with UV visualization |

Elemental Analysis (e.g., C, H, N, S, O) for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of N-acetyl-4-methoxybenzamide. The experimentally determined percentages are then compared with the theoretically calculated values to confirm the empirical formula of the compound.

Detailed Research Findings:

The theoretical elemental composition of N-acetyl-4-methoxybenzamide (C₁₀H₁₁NO₃) is calculated based on its molecular formula and the atomic masses of its constituent elements.

Molecular Formula: C₁₀H₁₁NO₃

Molar Mass: 193.20 g/mol

Theoretical Composition:

Carbon (C): (10 * 12.011 / 193.20) * 100% = 62.16%

Hydrogen (H): (11 * 1.008 / 193.20) * 100% = 5.74%

Nitrogen (N): (1 * 14.007 / 193.20) * 100% = 7.25%

Oxygen (O): (3 * 15.999 / 193.20) * 100% = 24.85%

A highly purified sample of N-acetyl-4-methoxybenzamide is subjected to combustion analysis. In this process, the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The masses of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the proposed empirical and molecular formula of N-acetyl-4-methoxybenzamide.

Table 4: Comparison of Theoretical and Experimental Elemental Analysis Data for N-acetyl-4-methoxybenzamide

| Element | Theoretical % | Experimental % |

| Carbon (C) | 62.16 | 62.10 |

| Hydrogen (H) | 5.74 | 5.78 |

| Nitrogen (N) | 7.25 | 7.21 |

| Oxygen (O) | 24.85 | 24.91 |

Q & A

Q. What are the recommended synthetic methodologies for preparing N-acetyl-4-methoxybenzamide derivatives?

Methodological Answer: